1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione” is not available. The closest compound I found is “1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride” with a molecular weight of 229.64 (free base basis) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione” are not available. The closest compound I found is “1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride” with a melting point of 209-213 °C (lit.) .
Scientific Research Applications
- Summary of the Application : The compound “1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione” has been used in the development of inhibitors for tyrosinase, an enzyme implicated in melanin production in various organisms . Overproduction of melanin is related to several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease . Therefore, the development of tyrosinase inhibitors represents a new challenge to identify new agents in pharmaceutical and cosmetic applications .
- Methods of Application or Experimental Procedures : The key intermediate 1-[(3-chloro-4-fluorophenyl)methyl]piperazine was generated by the reaction of 3-chloro-4-fluorobenzylbromide with tert-butylpiperazine-1-carboxylate and the subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) .
- Results or Outcomes : The results confirmed that the presence of the 3-chloro-4-fluorophenyl fragment is an important structural feature to improve the tyrosinase inhibition . Furthermore, docking analysis supported the best activity of the selected studied compounds, possessing higher potency when compared with reference compounds .
Safety And Hazards
The safety and hazards of “1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione” are not available. A related compound “1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride” is used in laboratory chemicals, and it’s recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO2/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(13)15/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALVOABWAGKNIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337516 |
Source
|
Record name | 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
134220-37-4 |
Source
|
Record name | 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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